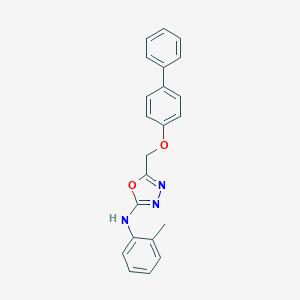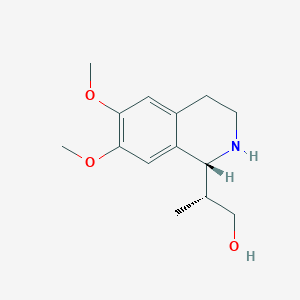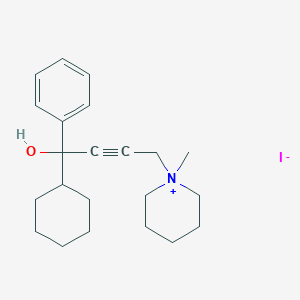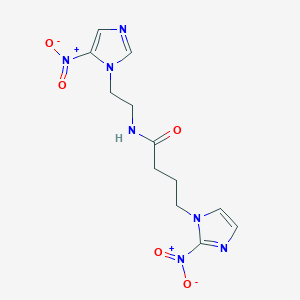
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of nitroimidazole groups in the structure makes this compound particularly interesting for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide typically involves the reaction of 2-nitroimidazole with an appropriate butanamide derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and protozoal infections.
Medicine: Investigated for its potential anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide involves the reduction of the nitro groups to reactive intermediates that can interact with cellular macromolecules. These reactive intermediates can cause DNA damage, leading to cell death. The compound is particularly effective in hypoxic conditions, making it a potential candidate for targeting hypoxic tumor cells .
類似化合物との比較
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Secnidazole: A nitroimidazole derivative used to treat bacterial vaginosis.
Uniqueness
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is unique due to its dual nitroimidazole groups, which may enhance its biological activity and specificity. This structural feature distinguishes it from other nitroimidazole derivatives and may contribute to its potential as a therapeutic agent .
特性
CAS番号 |
154094-95-8 |
|---|---|
分子式 |
C12H15N7O5 |
分子量 |
337.29 g/mol |
IUPAC名 |
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C12H15N7O5/c20-10(2-1-5-16-6-4-15-12(16)19(23)24)14-3-7-17-9-13-8-11(17)18(21)22/h4,6,8-9H,1-3,5,7H2,(H,14,20) |
InChIキー |
UPAXAMPOZYLHQR-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-] |
正規SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-] |
同義語 |
N-[2-nitro-3-[2-(5-nitroimidazol-1-yl)ethyl]-2H-imidazol-1-yl]butanami de |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


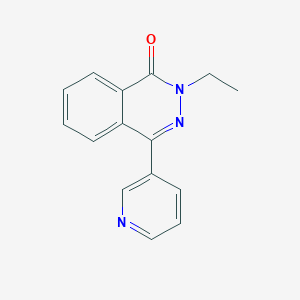
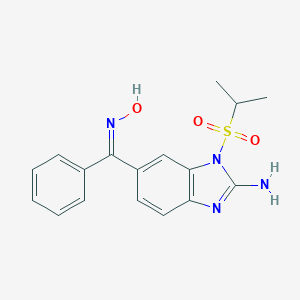
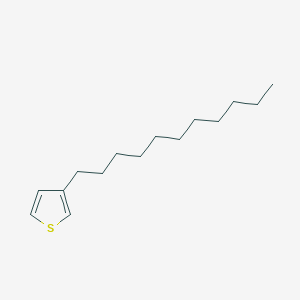
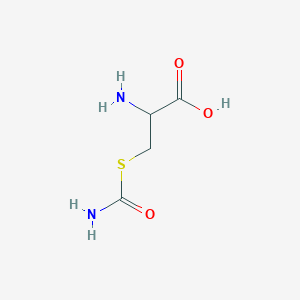
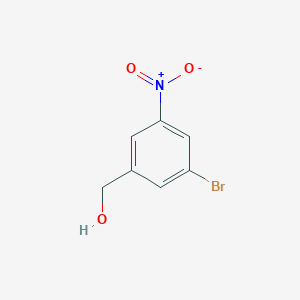
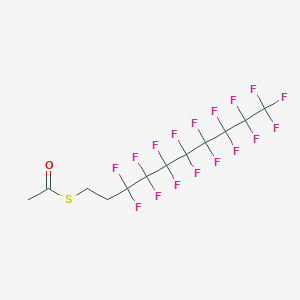
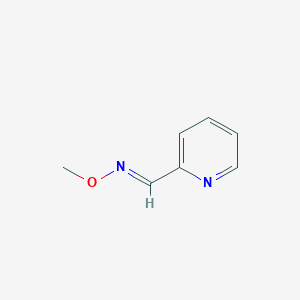
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)
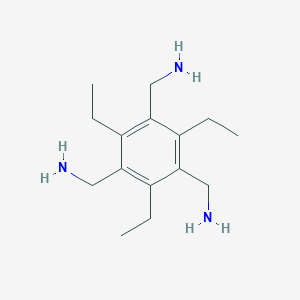
![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)
